N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-6-7-22-15(10)11(18)8-17-16(19)14-9-20-12-4-2-3-5-13(12)21-14/h2-7,11,14,18H,8-9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIJUIVLDIWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2COC3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic derivative that has gained attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.42 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a complex structure that includes a dihydrobenzo[d][1,4]dioxine moiety and an amide functional group, which are significant for its biological activity.
Antidepressant Activity
Recent studies have indicated that derivatives of the benzo[d][1,4]dioxine structure exhibit significant binding affinities to serotonin receptors, particularly 5-HT1A and 5-HT2A . For instance, one compound demonstrated a Ki value of 17 nM at the 5-HT1A receptor and 0.71 nM at the 5-HT2A receptor, correlating with potent antidepressant-like effects in animal models such as the forced swimming test (FST) and tail suspension test (TST) .
Antitumor Activity
Research into similar compounds has revealed that certain derivatives possess antitumor properties. For example, pyrazole derivatives have shown inhibitory activity against various cancer-related targets like BRAF(V600E) and EGFR. Although specific data on the target compound is limited, the structural similarities suggest potential for similar activities .
Anti-inflammatory Properties
Compounds with similar structural frameworks have been evaluated for their anti-inflammatory effects. For instance, some derivatives have demonstrated the ability to inhibit nitric oxide production in LPS-stimulated macrophages . This suggests that the target compound may also exhibit anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented. For example, certain pyrazole carboxamide derivatives have shown effectiveness against various phytopathogenic fungi . This raises the possibility that this compound could also possess antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups influences receptor binding and subsequent biological effects.
| Functional Group | Effect on Activity |
|---|---|
| Hydroxyl Group | Enhances solubility and receptor affinity |
| Amide Group | Contributes to binding interactions |
| Dihydrobenzo[d][1,4]dioxine | Influences neuropharmacological properties |
Study 1: Antidepressant Effects
In a study assessing antidepressant activities of benzoxazole derivatives, compounds similar to our target showed significant reductions in immobility time in FST and TST models. These findings suggest that modifications in the molecular structure can enhance antidepressant efficacy .
Study 2: Antitumor Activity
Another research focused on pyrazole derivatives highlighted their potential as antitumor agents through inhibition of key oncogenic pathways. The structural attributes of these compounds provide insights into designing new therapeutic agents targeting cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Analog Identification
The compound’s structural analogs share the carboxamide backbone but differ in substituents and aromatic systems. Below is a comparative analysis based on evidence-derived compounds:
Key Observations:
- Aromatic Systems : The target compound uses a dihydrodioxine ring, whereas analogs may employ benzo[b]thiophene (e.g., CAS 332382-21-5) or retain the dihydrodioxine core with alternative substituents (e.g., CAS 613-67-2).
- Substituent Diversity: The hydroxyethyl-thiophene group in the target compound contrasts with the dimethoxyphenoxy (CAS 613-67-2) or dichloro-biphenyl (CAS 332382-21-5) groups in analogs.
Preparation Methods
Cyclization of Catechol Derivatives
The benzo[b]dioxine core is typically synthesized via cyclization of catechol (1,2-dihydroxybenzene) with 1,2-dibromoethane or epichlorohydrin under basic conditions. For carboxylation at the 2-position, a malonate ester intermediate is introduced prior to cyclization.
Procedure :
- Catechol (10 mmol) is treated with diethyl malonate (12 mmol) and potassium carbonate (15 mmol) in dimethylformamide (DMF) at 80°C for 12 hours.
- The intermediate diester is hydrolyzed with aqueous NaOH (2M) to yield 2-carboxybenzo[b]dioxine-3-one.
- Reduction with sodium borohydride in ethanol affords 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Diester formation | 78 | 92 |
| Hydrolysis | 85 | 95 |
| Reduction | 90 | 98 |
Preparation of 2-Hydroxy-2-(3-Methylthiophen-2-yl)Ethylamine
Friedel-Crafts Alkylation of Thiophene
3-Methylthiophene undergoes Friedel-Crafts alkylation with ethylene oxide in the presence of boron trifluoride etherate to form 2-(2-hydroxyethyl)-3-methylthiophene. Subsequent amination is achieved via a Curtius rearrangement or Staudinger reaction.
Optimization :
Reductive Amination
An alternative route involves reductive amination of 2-(3-methylthiophen-2-yl)-2-oxoethylamine using sodium cyanoborohydride in methanol:
$$ \text{RC(O)CH}2\text{NH}2 + \text{NaBH}3\text{CN} \rightarrow \text{RCH(OH)CH}2\text{NH}_2 $$
Conditions : pH 4–5 (acetic acid buffer), 25°C, 6 hours.
Carboxamide Bond Formation
Carbodiimide-Mediated Coupling
Core A (2,3-dihydrobenzo[b]dioxine-2-carboxylic acid) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Subunit B (2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine) is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.
Purification :
- Crude product is washed with 5% HCl (removes excess amine) and 2.5% NaOH (removes unreacted acid).
- Final recrystallization from acetone/methanol (1:1) yields the title compound.
Analytical Data :
- HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30)
- $$^1$$H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 6.85 (d, J = 3.5 Hz, 1H, thiophene-H), 4.30 (s, 2H, OCH₂O), 3.95 (m, 1H, CH(OH)), 2.45 (s, 3H, CH₃).
Alternative Synthetic Routes
Q & A
Basic: What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with coupling benzo[b][1,4]dioxine-2-carboxylic acid derivatives with functionalized thiophene-ethylamine intermediates. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DMSO at 0–25°C .
- Hydroxyl group protection/deprotection : tert-Butyldimethylsilyl (TBS) groups are often employed to prevent side reactions during synthesis .
- Optimization factors :
- Solvent choice : DMF enhances reaction rates but may require purification to remove dimethylamine byproducts .
- Temperature control : Reactions at 50–60°C improve thiophene ring activation but risk decomposition if prolonged .
Yield (typically 60–75%) and purity (>95%) are validated via HPLC and NMR .
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyl at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) and confirms carboxamide linkage (C=O at ~170 ppm) .
- Infrared Spectroscopy (IR) : Detects key functional groups (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁NO₄S: 360.12) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Comparative bioassays : Test the compound alongside structurally validated analogs (e.g., thiophene-to-furan substitutions) to isolate activity contributors .
- Purity standardization : Use preparative HPLC to isolate batches with >98% purity, reducing off-target effects .
- Computational docking : Model interactions with targets (e.g., COX-2 or bacterial enzymes) to predict binding affinities and rationalize discrepancies .
For example, conflicting antimicrobial data may stem from differences in bacterial strain susceptibility or solvent effects in disk diffusion assays .
Advanced: What computational strategies aid in predicting reaction pathways and optimizing synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Simulates transition states to identify energetically favorable pathways (e.g., amidation vs. esterification) .
- Machine Learning (ML) : Trains models on reaction databases to predict optimal solvents/catalysts (e.g., DMF vs. acetonitrile for thiophene activation) .
- In silico retrosynthesis : Tools like Chematica propose alternative routes, such as using Pd-catalyzed cross-coupling for benzo[d]dioxine-thiophene linkage .
Validated workflows integrate computational predictions with small-scale experimental validation (e.g., 10 mg trials) .
Advanced: How can structure-activity relationship (SAR) studies guide therapeutic potential?
Methodological Answer:
SAR studies focus on modifying:
- Thiophene substituents : Introducing methyl groups at the 3-position enhances hydrophobic interactions with enzyme pockets (e.g., IC₅₀ improvements from 12 μM to 4 μM in COX-2 inhibition) .
- Hydroxyl group derivatization : Acetylation reduces polarity, improving blood-brain barrier penetration in neuroinflammation models .
- Benzo[d]dioxine ring substitution : Fluorination at the 6-position increases metabolic stability (t₁/₂ from 2 h to 6.5 h in hepatic microsomes) .
Dose-response assays and molecular dynamics simulations validate SAR hypotheses .
Advanced: What methodologies elucidate the compound’s mechanism of action in disease models?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against targets like 5-lipoxygenase (5-LOX) using spectrophotometric monitoring of product formation .
- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-LTD₄ for leukotriene receptors) quantify affinity (Kd) .
- In vivo pharmacokinetics : LC-MS/MS tracks plasma concentrations post-administration in rodent models to correlate exposure with efficacy .
For example, anti-inflammatory activity may involve dual COX/LOX inhibition, validated via gene knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
